Cas no 156467-85-5 (alpha-Conotoxin imi)

Alpha-Conotoxin Imi is a selective nicotinic acetylcholine receptor (nAChR) antagonist, primarily targeting the α7 and α3β2 subtypes. This 12-amino acid peptide, derived from the venom of Conus imperialis, exhibits high binding affinity and specificity, making it a valuable tool for neuropharmacological research. Its well-characterized mechanism of action allows for precise modulation of nAChR activity, facilitating studies on receptor function, synaptic transmission, and neurological disorders. Alpha-Conotoxin Imi is synthesized with high purity (>95%) and rigorously validated for consistency, ensuring reliable performance in electrophysiology, binding assays, and structure-activity relationship studies. Its stability and specificity underscore its utility in exploring cholinergic signaling pathways and developing targeted therapeutic interventions.
alpha-Conotoxin imi structure
alpha-Conotoxin imi structure
Product Name:alpha-Conotoxin imi
CAS No:156467-85-5
MF:C52H82N20O15S4
MW:1355.59248399734
CID:168934
Update Time:2025-10-12

alpha-Conotoxin imi Chemical and Physical Properties

Names and Identifiers

    • L-Cysteinamide,glycyl-L-cysteinyl-L-cysteinyl-L-seryl-L-a-aspartyl-L-prolyl-L-arginyl-L-cystei...
    • L-Cysteinamide,glycyl-L-cysteinyl-L-cysteinyl-L-seryl-L-a-aspartyl-L-prolyl-L-arginyl-L-cysteinyl-L-alanyl-L-tryptophyl-L-arg
    • α-Conotoxin ImI
    • 12)-bis(disulfide)
    • 8),(3&reg
    • a-Conotoxin IMI, Conus imperialis
    • Alpha-Conotoxin Imi
    • glycyl-L-cysteinyl-L-cysteinyl-L-seryl-L-alpha-aspartyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinamide
    • GLY-CYS-CYS-SER-ASP-PRO-ARG-CYS-ALA-TRP-ARG-CYS- NH2(DISULFIDE BRIDGE: CYS2-CYS8, CYS3-CYS12)
    • A-conotoxin im I
    • GLY-CYS-CYS-SER-ASP-PRO-ARG-CYS-ALA-TRP-ARG-CYS-NH2
    • H-GLY-CYS-CYS-SER-ASP-PRO-ARG-CYS-ALA-TRP-ARG-CYS-NH2
    • H-Gly-Cys-Cys-Ser-Asp-Pro-Arg-Cys-Ala-Trp-Arg-Cys-NH2 (Cys2-Cys8, Cys3-Cys12)
    • L-Cysteinamide, glycyl-L-cysteinyl-L-cysteinyl-L-seryl-L-.alpha.-aspartyl-L-prolyl-L-arginyl-L-cysteinyl-L-alanyl-L-tryptophyl-L-arginyl-, cyclic (2?8),(3?12)-bis(disulfide)
    • alpha-Ctx-imi
    • Conotoxin IMI
    • alpha-CTX IMI
    • Conotoxin IMI_Smartox
    • CTX IMI
    • Glycyl-cysteinyl-cysteinyl-seryl-asparginyl-prolyl-arginyl-cysteinyl-alanyl-tryptophyl-arginyl-cysteinamide
    • α-conotoxin im i
    • H-Gly-Cys-Cys-Ser-Asp-Pro-Arg-Cys-Ala-Trp-Arg-Cys-NH2 (Disulfide bonds between Cys2 and Cys8/Cys3 and Cys12)
    • alpha-Conotoxin imi
    • Inchi: 1S/C52H82N20O15S4/c1-24(41(78)66-30(15-25-18-61-27-8-3-2-7-26(25)27)44(81)64-28(9-4-12-59-51(55)56)42(79)69-33(20-88)40(54)77)62-46(83)35(22-90)70-43(80)29(10-5-13-60-52(57)58)65-49(86)37-11-6-14-72(37)50(87)31(16-39(75)76)67-45(82)32(19-73)68-48(85)36(23-91)71-47(84)34(21-89)63-38(74)17-53/h2-3,7-8,18,24,28-37,61,73,88-91H,4-6,9-17,19-23,53H2,1H3,(H2,54,77)(H,62,83)(H,63,74)(H,64,81)(H,65,86)(H,66,78)(H,67,82)(H,68,85)(H,69,79)(H,70,80)(H,71,84)(H,75,76)(H4,55,56,59)(H4,57,58,60)/t24-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1
    • InChI Key: IFMXNBRHEQLZMI-VAYQAVKTSA-N
    • SMILES: SC[C@@H](C(N[C@@H](C)C(N[C@H](C(N[C@H](C(N[C@H](C(N)=O)CS)=O)CCC/N=C(\N)/N)=O)CC1=CNC2C=CC=CC1=2)=O)=O)NC([C@H](CCC/N=C(\N)/N)NC([C@@H]1CCCN1C([C@H](CC(=O)O)NC([C@H](CO)NC([C@H](CS)NC([C@H](CS)NC(CN)=O)=O)=O)=O)=O)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 23
  • Hydrogen Bond Acceptor Count: 22
  • Heavy Atom Count: 91
  • Rotatable Bond Count: 39
  • Complexity: 2630
  • Topological Polar Surface Area: 587

Experimental Properties

  • Density: 1.70

alpha-Conotoxin imi Security Information

  • WGK Germany:3

alpha-Conotoxin imi Pricemore >>

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Additional information on alpha-Conotoxin imi

alpha-Conotoxin imi (CAS No. 156467-85-5): A Potent Neurotoxin with Promising Therapeutic Applications

alpha-Conotoxin imi (CAS No. 156467-85-5) is a potent and selective inhibitor of neuronal nicotinic acetylcholine receptors (nAChRs) derived from the venom of the marine cone snail Conus imperialis. This compound has garnered significant attention in the field of neuropharmacology due to its unique pharmacological properties and potential therapeutic applications. In this article, we will delve into the structure, mechanism of action, and recent research developments surrounding alpha-Conotoxin imi.

Structure and Biochemistry

alpha-Conotoxin imi is a small peptide consisting of 14 amino acids, with a molecular weight of approximately 1,500 Da. The peptide is characterized by its disulfide bridge pattern, which contributes to its stability and bioactivity. The primary sequence of alpha-Conotoxin imi is Cys-Gly-Cys-Ser-Ser-Cys-Gly-Gly-Ser-Cys-Ser-Ser-Cys-Gly-Cys, where the cysteine residues form two disulfide bonds. This structure is crucial for its high affinity and selectivity for nAChRs.

Mechanism of Action

alpha-Conotoxin imi selectively binds to nAChRs, particularly the α7 subtype, which is widely expressed in the central nervous system (CNS). By blocking these receptors, alpha-Conotoxin imi can modulate neurotransmission and influence various physiological processes. The α7 nAChR is involved in cognitive functions such as memory and attention, making it a potential target for treating neurological disorders like Alzheimer's disease and schizophrenia.

Pharmacological Properties

The high selectivity of alpha-Conotoxin imi for α7 nAChRs makes it a valuable tool in pharmacological research. Studies have shown that it can effectively inhibit the binding of agonists such as acetylcholine to the receptor, leading to a reduction in receptor activation. This property has been exploited in both in vitro and in vivo models to investigate the role of α7 nAChRs in various neurological processes.

THERAPEUTIC APPLICATIONS AND RESEARCH DEVELOPMENTS

The therapeutic potential of alpha-Conotoxin imi has been explored in several areas, including pain management and neurodegenerative diseases. Recent studies have demonstrated its efficacy in reducing neuropathic pain by modulating nociceptive pathways involving α7 nAChRs. In a study published in the journal Pain, researchers found that intrathecal administration of alpha-Conotoxin imi significantly alleviated pain symptoms in animal models of neuropathic pain.

In addition to pain management, alpha-Conotoxin imi has shown promise in treating cognitive impairments associated with Alzheimer's disease. A study published in the journal Nature Communications reported that chronic administration of alpha-Conotoxin imi> improved cognitive function in transgenic mouse models of Alzheimer's disease by enhancing synaptic plasticity and reducing amyloid-beta burden.

Safety and Toxicity Profiles> > > > > > > > > > > > > > > > > > > While>> exhibits potent pharmacological effects, its safety profile must be carefully evaluated before clinical use. Preclinical studies have shown that it has a relatively low toxicity profile when administered at therapeutic doses. However, further research is needed to fully understand its long-term effects and potential side effects.

>>CLINICAL TRIALS AND FUTURE PERSPECTIVES/sttrronggg>>> >> >> >> >> Several clinical trials are currently underway to assess the safety and efficacy of>> in various therapeutic applications. These trials aim to validate its potential as a novel treatment option for conditions such as neuropathic pain and cognitive impairments. The results from these trials will provide crucial insights into the clinical utility of>> and pave the way for its potential approval as a therapeutic agent.>>><
> In conclusion,>> alpha-Conotoxin imi/sttrronggg>>> (CAS No. 156467-85-5) represents a promising compound with significant therapeutic potential due to its unique pharmacological properties. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in the field of neuropharmacology. As more studies are conducted, it is likely that>> will play an increasingly important role in the development of novel treatments for neurological disorders.>>><
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